molecular formula C14H17ClN4O2S B2513922 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097931-29-6

2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

Cat. No.: B2513922
CAS No.: 2097931-29-6
M. Wt: 340.83
InChI Key: PYCFTRZDOVRQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H17ClN4O2S and its molecular weight is 340.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Methanesulfonates as Antifungal Agents : Methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol have been developed for systemic fungal infections treatment and prevention. These compounds exemplify the utility of triazole derivatives in creating effective antifungal medications through practical processes amenable to large-scale production (PestiJaan et al., 1998).

  • Antioxidant Properties of Triazole Derivatives : Research into new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has shown that these compounds can be synthesized in good yields and exhibit potential antioxidant and antiradical activities. Such studies are pivotal in identifying new compounds with beneficial health properties (Bekircan et al., 2008).

  • Structural Study and Supramolecular Assembly : The crystal structures of nimesulidetriazole derivatives have been determined, highlighting the importance of structural analysis in understanding the intermolecular interactions that contribute to the stability and functionality of such compounds. This kind of research aids in the design of more effective pharmaceutical agents by leveraging the structural attributes of triazole derivatives (Dey et al., 2015).

  • Inhibition of Caspase-3 : Studies on isatin 1,2,3-triazoles have identified potent inhibitors against caspase-3, a crucial enzyme in apoptosis. This research underscores the potential therapeutic applications of triazole derivatives in treating diseases where caspase-3 plays a significant role, such as cancer and neurodegenerative disorders (Jiang & Hansen, 2011).

  • Green Metric Evaluation in Synthesis : The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, using environmentally friendly processes, underscores the importance of green chemistry principles in the development of new chemical entities. This approach not only addresses the environmental impact but also improves the efficiency and cost-effectiveness of pharmaceutical manufacturing processes (Gilbile et al., 2017).

Properties

IUPAC Name

2-[[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c15-13-4-1-3-12(9-13)11-22(20,21)18-8-2-5-14(18)10-19-16-6-7-17-19/h1,3-4,6-7,9,14H,2,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCFTRZDOVRQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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